

physical and chemical properties of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Cat. No.: B138633

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Technical Guide: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the core physical and chemical properties of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**. It includes detailed experimental protocols for its synthesis and analysis, along with key data presented for easy reference.

Compound Identification and Properties

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a carboxylic acid derivative of phenylacetic acid. It is characterized by a methoxy group and a benzyloxy group attached to the phenyl ring. This compound serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of potential inhibitors and anti-inflammatory agents.^[1]

Physical and Chemical Data

The quantitative physical and chemical properties of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid** are summarized in the table below. Data for the closely related isomer, 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid, is also provided for comparative purposes where specific experimental data for the target compound is not readily available.

Property	Value	Data Type	Reference / Note
IUPAC Name	2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid	-	-
CAS Number	5487-33-2	-	[2][3]
Molecular Formula	C ₁₆ H ₁₆ O ₄	-	[1]
Molecular Weight	272.3 g/mol	Calculated	[1]
Appearance	Beige Solid	Experimental	[1]
Purity	~98%	Experimental	[4]
Melting Point	100-102 °C	Experimental	Data for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid
Boiling Point	440.1 ± 35.0 °C	Predicted	Data for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid
pKa (acidic)	4.34 ± 0.10	Predicted	[1]
Solubility	Soluble in methanol, chloroform	Inferred	Based on related compounds[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.

Synthesis Protocol: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

This protocol describes a common method for synthesizing the target compound via Williamson ether synthesis, starting from commercially available 3-Hydroxy-4-methoxyphenylacetic acid.

The synthesis of the related isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid is achieved through a similar benzylation of its corresponding precursor.^[6]

Materials:

- 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone or DMF.
- **Addition of Reagent:** Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
- **Reaction:** Heat the mixture to reflux (for acetone, $\sim 56^\circ C$) or at $60-70^\circ C$ (for DMF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

- Extraction: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure **2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid**.

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of the synthesized compound are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of the compound.
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.^[7]
- Data Analysis:
 - In the ¹H NMR spectrum, expect to see characteristic peaks for the aromatic protons on both the phenylacetic acid and benzyl moieties, a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic (-OCH₂Ph) protons, and a singlet for the methylene (-CH₂COOH) protons.
 - In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbons should be observed.

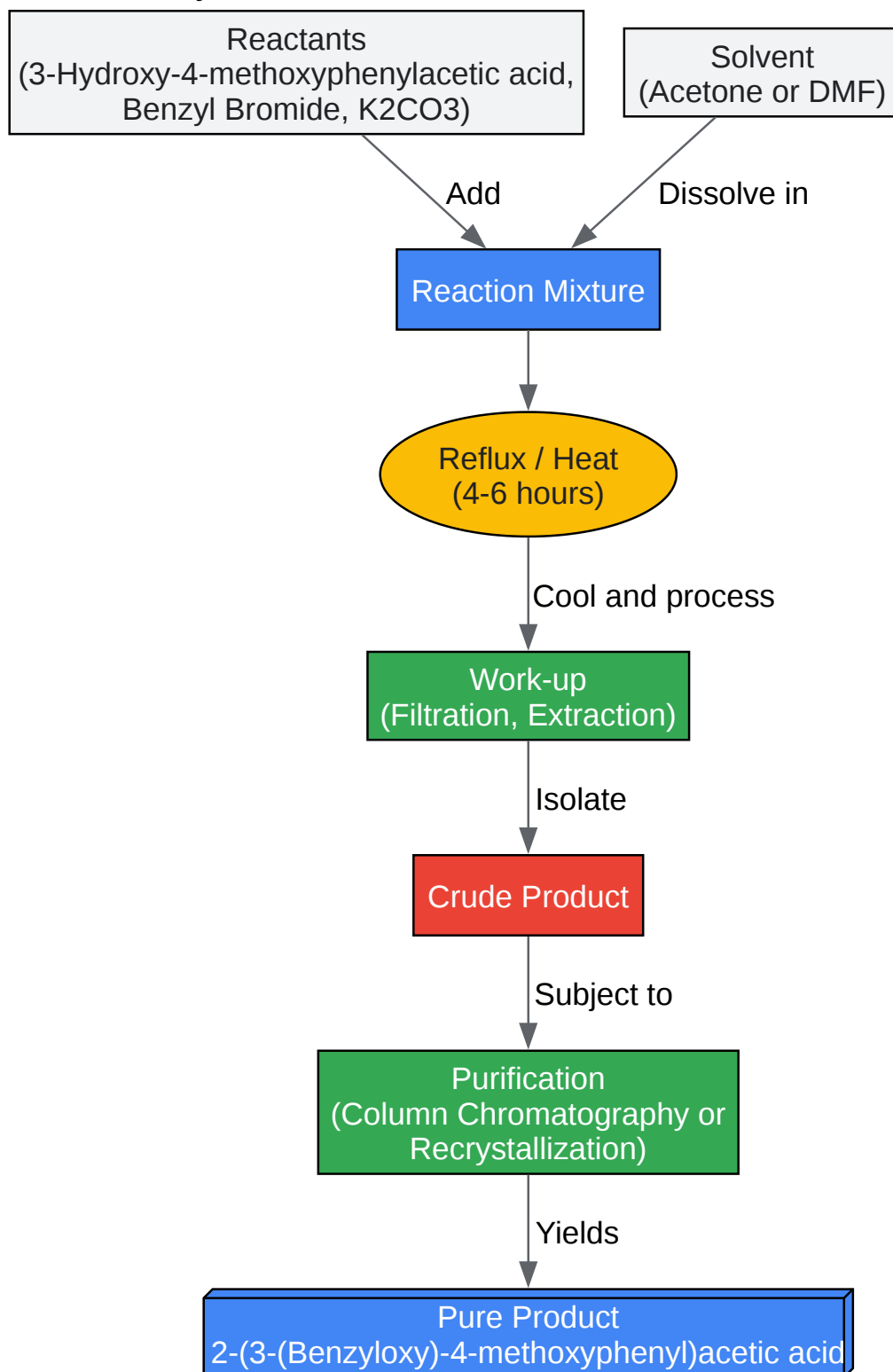
2.2.2. Mass Spectrometry (MS)

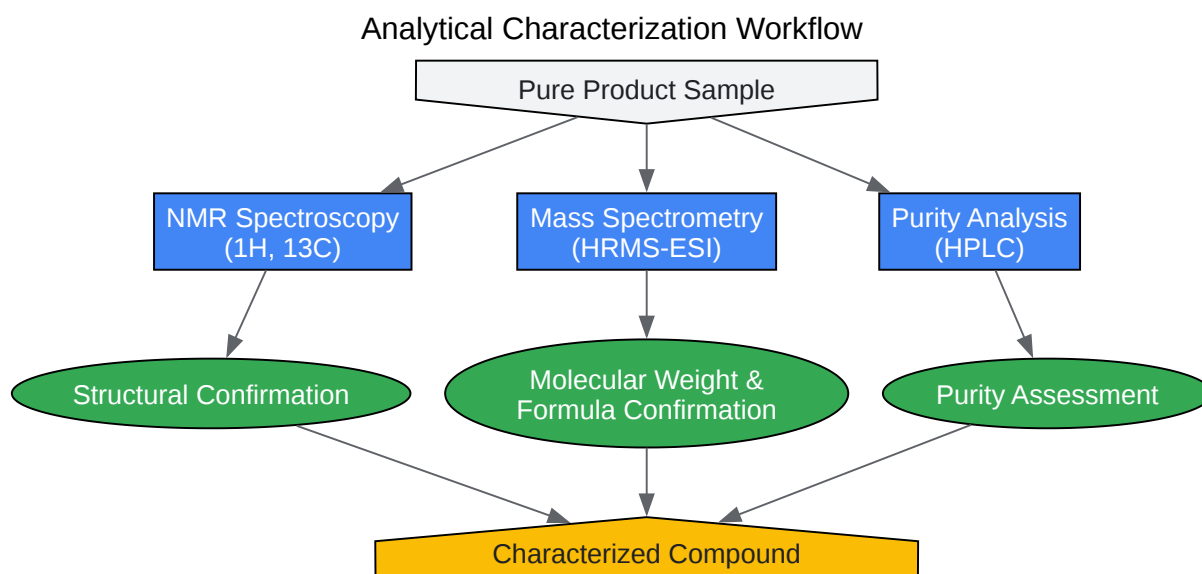
- Purpose: To determine the molecular weight and confirm the molecular formula.
- Instrumentation: Perform mass spectral analysis using techniques such as Electrospray Ionization (ESI) on a Time-of-Flight (TOF) mass analyzer for high-resolution mass data.[\[7\]](#)
- Data Analysis: The high-resolution mass spectrum should show a molecular ion peak ($[M-H]^-$ in negative ion mode or $[M+H]^+$ in positive ion mode) that corresponds to the calculated exact mass of $C_{16}H_{16}O_4$.

Logical Workflow and Diagrams

As there is no specific signaling pathway prominently associated with this compound in the available literature, the following diagrams illustrate the experimental workflow for its synthesis and characterization.

Synthesis and Purification Workflow





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